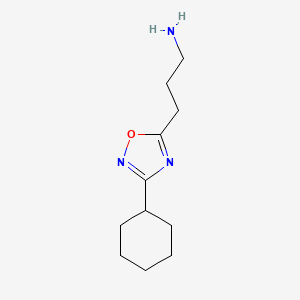
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C11H19N3O. It features a cyclohexyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a propan-1-amine group.
Preparation Methods
The synthesis of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the cyclization of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases, such as DMSO . Another method includes the oxidative cyclization of nitrile oxides with dipolarophiles . Industrial production methods typically involve large-scale synthesis using these routes, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which are facilitated by the oxadiazole ring and the cyclohexyl group .
Comparison with Similar Compounds
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be compared with other oxadiazole derivatives, such as:
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,2,5-Oxadiazole Derivatives:
The uniqueness of this compound lies in its specific combination of the cyclohexyl group and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H19N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h9H,1-8,12H2 |
InChI Key |
LMZZLRXSDNONSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















